1,1,1-Trifluoropropane
Overview
Description
1,1,1-Trifluoropropane is an organic compound with the molecular formula C3H5F3 . It is a colorless, flammable gas with a faintly sweet odor. This compound is part of the fluorinated hydrocarbons family and is used in various industrial applications due to its unique chemical properties .
Preparation Methods
1,1,1-Trifluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of 3,3,3-trifluoropropene with hydrogen bromide in the presence of an activated carbon catalyst at elevated temperatures (150°C to 800°C) . Another method involves the reaction of 1,1,1-trifluoro-2-propanol with appropriate reagents . Industrial production often employs continuous flow processes to ensure high conversion rates and selectivity .
Chemical Reactions Analysis
1,1,1-Trifluoropropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,1,1-trifluoropropanone and 3,3,3-trifluoropropanal .
Substitution: It can react with halogens to form compounds like 3-bromo-1,1,1-trifluoropropane .
Reduction: It can be reduced under specific conditions to form other fluorinated hydrocarbons.
Common reagents used in these reactions include hydrogen bromide , halogens , and oxidizing agents . The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1,1,1-Trifluoropropane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds.
Biology: It serves as a reagent in biochemical studies involving fluorinated analogs.
Medicine: It is used in the synthesis of pharmaceuticals, including anti-cancer drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoropropane involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the chemical and physical properties of the target molecules, leading to various effects. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1,1,1-Trifluoropropane can be compared with other similar compounds such as:
1,1,1-Trifluoro-2-propanol: This compound has similar fluorinated groups but differs in its hydroxyl group, leading to different chemical properties and applications.
3,3,3-Trifluoropropene: This compound is an unsaturated analog of this compound and is used as a precursor in its synthesis.
The uniqueness of this compound lies in its stability and reactivity, making it suitable for various industrial and research applications .
Properties
IUPAC Name |
1,1,1-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3/c1-2-3(4,5)6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWQLICBSFIDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883378 | |
Record name | 1,1,1-Trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421-07-8, 94458-05-6 | |
Record name | 1,1,1-Trifluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 1,1,1-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094458056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1-Trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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